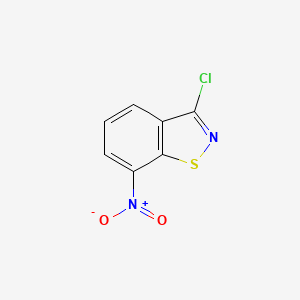

3-Chloro-7-nitro-1,2-benzisothiazole

Description

Overview of the 1,2-Benzisothiazole (B1215175) Scaffold in Contemporary Heterocyclic Chemistry

The 1,2-benzisothiazole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered isothiazole (B42339) ring, is a prominent scaffold in heterocyclic chemistry. nih.gov This structural motif is present in a wide range of biologically active molecules, demonstrating its versatility and importance. nih.govnih.gov Derivatives of 1,2-benzisothiazole have been investigated for a variety of pharmacological activities, including antimicrobial, and caspase-3 inhibitory effects. nih.govnih.govnih.gov The inherent chemical properties of the 1,2-benzisothiazole core, such as its planarity and potential for various chemical modifications, make it an attractive starting point for the design and synthesis of novel compounds. wikipedia.org The reactivity of the scaffold can be fine-tuned by the introduction of different functional groups at various positions on the bicyclic ring system. pharmacyjournal.in

Significance of Halogen and Nitro Substituents in Aromatic Heterocyclic Systems

The incorporation of halogen and nitro substituents onto aromatic heterocyclic systems is a widely employed strategy in synthetic and medicinal chemistry to modulate the electronic properties, reactivity, and biological activity of the parent molecule. researchgate.net

Halogen Substituents: Halogen atoms, such as chlorine, are electron-withdrawing groups that can significantly influence the reactivity of a heterocyclic ring. quora.com They can act as leaving groups in nucleophilic substitution reactions, providing a handle for further functionalization of the molecule. msu.edu The presence of a halogen can also alter the lipophilicity of a compound, which can be a critical factor in its interaction with biological systems. nbinno.com

Nitro Substituents: The nitro group is a strong electron-withdrawing group due to both inductive and resonance effects. quora.com Its presence can deactivate the aromatic ring towards electrophilic substitution and activate it towards nucleophilic substitution. quora.com The nitro group's ability to stabilize negative charge in reaction intermediates plays a crucial role in facilitating certain chemical transformations. quora.com

The combination of both a halogen and a nitro group on the 1,2-benzisothiazole scaffold, as seen in 3-Chloro-7-nitro-1,2-benzisothiazole, is expected to create a unique chemical entity with distinct reactivity patterns.

Rationale for Dedicated Chemical Research on this compound

The specific substitution pattern of this compound, featuring a chloro group at the 3-position and a nitro group at the 7-position of the 1,2-benzisothiazole ring system, presents a compelling case for dedicated chemical investigation. The interplay between the electron-withdrawing nature of both substituents is anticipated to significantly influence the chemical behavior of the molecule. Research into this compound allows for a deeper understanding of how these functional groups modulate the reactivity of the 1,2-benzisothiazole scaffold. This knowledge can be valuable for the rational design of new synthetic methodologies and the creation of novel heterocyclic compounds with tailored properties.

Structure

3D Structure

Propriétés

Numéro CAS |

41533-75-9 |

|---|---|

Formule moléculaire |

C7H3ClN2O2S |

Poids moléculaire |

214.63 g/mol |

Nom IUPAC |

3-chloro-7-nitro-1,2-benzothiazole |

InChI |

InChI=1S/C7H3ClN2O2S/c8-7-4-2-1-3-5(10(11)12)6(4)13-9-7/h1-3H |

Clé InChI |

FEDMYSJHEMCIBD-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C(=C1)[N+](=O)[O-])SN=C2Cl |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 3 Chloro 7 Nitro 1,2 Benzisothiazole and Its Precursors

Precursor Synthesis and Functionalization for 1,2-Benzisothiazoles

The foundation for the synthesis of 3-chloro-7-nitro-1,2-benzisothiazole lies in the preparation of a correctly substituted 1,2-benzisothiazol-3-one core structure. This involves the strategic introduction of a nitro group onto the benzene (B151609) ring, followed by halogenation at the 3-position of the isothiazole (B42339) ring.

The creation of nitro-substituted 1,2-benzisothiazol-3-ones is a critical first step. A common method involves the reaction of a 2-halobenzonitrile with an alkanethiol in the presence of a base to form a 2-(alkylthio)benzonitrile intermediate. This intermediate is then treated with a halogenating agent in the presence of water to yield the desired 1,2-benzisothiazol-3-one. google.comgoogle.com For the synthesis of the specific precursor, 7-nitro-1,2-benzisothiazol-3-one, a starting material with a pre-existing nitro group at the appropriate position of the benzene ring is required.

Another approach involves the cyclization of 2-mercaptobenzamides. nih.gov These precursors can be synthesized with nitro groups on the aromatic ring. For instance, nitro derivatives of 1-R-1,2-benzisothiazol-3-one 1-oxide have been synthesized by reacting 2-alkyl(phenyl)thio-4-nitro- and 4,6-dinitro-2-(phenylthio)benzamides with chlorine. researchgate.net This highlights that the placement of the nitro group is determined by the substitution pattern of the initial benzamide (B126) or benzonitrile (B105546) raw material. The 7-nitro-1,2-benzisothiazol-3-one is a key, stable intermediate that can be readily prepared for subsequent functionalization. google.com

Once the nitro-substituted 1,2-benzisothiazol-3-one precursor is obtained, the next step is the introduction of a chlorine atom at the 3-position. This transformation converts the ketone group into a more reactive chloro group, creating the 3-chloro-1,2-benzisothiazole (B19369) scaffold.

A well-established method for this halogenation is the reaction of the 1,2-benzisothiazol-3-one derivative with a thionyl halide, such as thionyl chloride, often in a polar solvent. google.com Other halogenating agents like phosphorus oxychloride or bis(trichloromethyl) carbonate can also be employed for this type of conversion. prepchem.comgoogle.com

For the specific synthesis of this compound, 7-nitro-1,2-benzisothiazol-3-one is reacted with thionyl chloride. google.com The reaction is typically performed in a high-boiling point solvent like chlorobenzene (B131634) and requires the presence of a catalyst or promoter, such as N,N-dimethylformamide, to proceed effectively. google.com The choice of chlorinating agent and reaction conditions is crucial for achieving high yield and purity of the final product.

Direct Synthesis of this compound

The direct synthesis of this compound from its immediate precursor, 7-nitro-1,2-benzisothiazol-3-one, requires carefully controlled reaction conditions to ensure regioselectivity and maximize product yield and purity.

The regioselectivity of the chlorination is inherently controlled by the starting material, as the reaction occurs specifically at the carbonyl group of the 1,2-benzisothiazol-3-one ring system. The primary challenge lies in optimizing the reaction parameters to drive the conversion to completion efficiently.

A documented procedure involves charging a reaction vessel with 7-nitro-1,2-benzisothiazol-3-one, N,N-dimethylformamide (DMF), and chlorobenzene. google.com Thionyl chloride is then added dropwise while maintaining the temperature between 80°C and 90°C. The reaction is allowed to proceed at this temperature for several hours. google.com The use of DMF as a polar solvent and catalyst is critical; in its absence, the reaction does not progress, indicating its essential role in the reaction mechanism. google.com This highlights a key optimized parameter for this specific transformation.

| Parameter | Condition |

|---|---|

| Starting Material | 7-nitro-1,2-benzisothiazol-3-one |

| Chlorinating Agent | Thionyl chloride |

| Solvent | Chlorobenzene |

| Catalyst/Promoter | N,N-dimethylformamide |

| Temperature | 80°C to 90°C |

| Reaction Time | 3 hours |

Achieving high yield and purity is paramount for the industrial viability of this synthesis. Following the reaction, the product must be isolated and purified. A common workup procedure involves concentrating the reaction mixture to remove the solvent and excess reagents. google.com The crude product is then purified, typically through recrystallization. google.com

In one specific example, recrystallization from toluene (B28343) afforded this compound with a yield of 85%. google.com Alternative purification methods for similar 3-chloro-1,2-benzisothiazole compounds include distillation under reduced pressure, which can yield products with purities up to 99.0%. google.com The choice of purification strategy depends on the physical properties of the target compound and the nature of any impurities. For instance, using a Vigreux column during vacuum distillation has been shown to improve the purity of related compounds to over 99%. chemicalbook.com

| Compound | Yield | Purity | Purification Method | Source |

|---|---|---|---|---|

| This compound | 85% | Not specified | Recrystallization from toluene | google.com |

| 3-chloro-1,2-benzisothiazole | 87.9% | 99.0% | Crystallization | google.com |

| 3-chloro-1,2-benzisothiazole | 92.7% | 99.4% | Vacuum distillation with Vigreux column | chemicalbook.com |

Green Chemistry Principles and Sustainable Approaches in Substituted Benzisothiazole Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. bohrium.commdpi.com In the context of substituted benzisothiazole and related benzazole synthesis, several sustainable approaches have been explored. These include the use of environmentally benign solvents, metal-free catalysts, and energy-efficient reaction conditions. rsc.orgnih.govmdpi.com

One key area of focus is the use of water as a reaction solvent, which is a significant improvement over volatile organic compounds. rsc.org For the synthesis of benzothiazole (B30560) derivatives, methods have been developed that utilize water as the medium, often leading to high yields and simplified product isolation. rsc.org Furthermore, there is a drive to replace harsh or toxic reagents. For example, some syntheses of 2-substituted benzothiazoles have been achieved using mild oxidants like N-bromosuccinimide, avoiding the need for elemental bromine or metal catalysts. mdpi.com

While many of these green methodologies have been developed for benzothiazoles, the principles are applicable to the synthesis of benzisothiazoles. bohrium.com For instance, developing catalytic systems that can be recycled, performing reactions under milder temperature conditions, and designing one-pot syntheses that reduce the number of intermediate isolation steps are all strategies that could enhance the sustainability of this compound production. nih.gov The development of such methods for the synthesis of both the precursors and the final product remains an active area of research. bohrium.com

Strategic Derivatization Pathways from this compound

The molecular architecture of this compound offers two primary, strategically important sites for chemical modification: the chlorine atom at the C-3 position and the nitro group at the C-7 position. The electron-withdrawing nature of both the benzisothiazole ring system and the 7-nitro group significantly activates the C-3 position for nucleophilic attack. Concurrently, the nitro group itself is susceptible to reduction, providing a pathway to an amino functionality. These two handles allow for sequential or orthogonal derivatization strategies to generate a diverse library of novel compounds.

Nucleophilic Substitution at the C-3 Position

The chlorine atom at the C-3 position of the 1,2-benzisothiazole (B1215175) core is a key site for derivatization via nucleophilic aromatic substitution (SNAr). This reaction pathway allows for the introduction of a wide range of functional groups, including alkoxy, amino, and thioether moieties.

Research on the parent 3-chloro-1,2-benzisothiazole has shown that the outcome of nucleophilic substitution can be sensitive to the nature of the nucleophile. While strong nucleophiles like sodium cyanide or n-butyl-lithium can lead to the cleavage of the isothiazole ring, other reagents can successfully displace the chloride without inducing ring fission. rsc.org A notable example is the reaction with sodium ethoxide in ethanol (B145695), which cleanly yields the corresponding 3-ethoxy-1,2-benzisothiazole, demonstrating that SNAr at the C-3 position is a viable strategy under appropriate conditions. rsc.org The presence of a strong electron-withdrawing nitro group at the C-7 position in this compound is expected to further facilitate these substitution reactions.

| Nucleophile | Reagent/Conditions | Product | Reference |

| Ethoxide | Sodium ethoxide in ethanol | 3-Ethoxy-1,2-benzisothiazole | rsc.org |

This table is based on data for the parent compound 3-chloro-1,2-benzisothiazole, as it represents a foundational pathway for the derivatization of the title compound.

Reduction of the 7-Nitro Group

A second major pathway for derivatization involves the chemical reduction of the 7-nitro group to a 7-amino group, yielding 3-chloro-7-amino-1,2-benzisothiazole. This transformation is pivotal as it converts an electron-withdrawing group into a versatile electron-donating group, which can then be further functionalized through reactions such as acylation, alkylation, diazotization, or condensation.

The selective reduction of a nitro group in the presence of other reducible or sensitive functionalities, such as the chloro-substituted isothiazole ring, requires chemoselective reagents. Several methods are well-established for this purpose in aromatic systems. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is a common and effective method. commonorganicchemistry.com To prevent potential hydrodehalogenation (loss of the C-3 chlorine), the use of specific catalyst inhibitors or milder transfer hydrogenation conditions with hydrogen donors like ammonium (B1175870) formate (B1220265) can be employed. researchgate.net

Alternatively, metal-based reductions in acidic media, such as with tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid, are classic and highly effective methods for converting aromatic nitro compounds to anilines and are generally compatible with aryl halides. commonorganicchemistry.com A patent also describes the use of trichlorosilane (B8805176) in the presence of a base as a highly chemoselective method for reducing nitro groups in various heteroaromatic compounds, including benzothiazoles. google.com

| Reagent | Typical Conditions | Suitability for this compound | Reference |

| H₂/Pd-C or Raney Nickel | H₂ gas, solvent (e.g., Ethanol, Ethyl Acetate) | Effective, but may require careful condition control or inhibitors to prevent dehalogenation. Raney Nickel is often preferred for halogenated substrates. | commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, Ethanol | High chemoselectivity for the nitro group; well-tolerated by aryl chlorides. | wikipedia.org |

| Iron (Fe) | Acetic Acid or NH₄Cl | Mild, classic method with good selectivity for nitro groups over aryl halides. | commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic solvent system | A mild reducing agent often used for selective reductions. | wikipedia.org |

| Trichlorosilane (HSiCl₃) | Organic base (e.g., tertiary amine) | Described as extremely chemoselective for nitro groups in complex heteroaromatic systems. | google.com |

These derivatization pathways—nucleophilic substitution and nitro reduction—form the cornerstone of synthetic strategies aimed at modifying this compound, enabling its use as a versatile scaffold for the development of more complex chemical entities.

Chemical Reactivity and Mechanistic Pathways of 3 Chloro 7 Nitro 1,2 Benzisothiazole

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the aromatic system in 3-Chloro-7-nitro-1,2-benzisothiazole, enhanced by the electron-withdrawing nitro group, makes it a candidate for nucleophilic aromatic substitution (SNAr) reactions. These reactions involve the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group.

Substitution at the C-3 Chloro Position

The chlorine atom at the C-3 position of the isothiazole (B42339) ring is a primary site for nucleophilic attack. This reactivity is analogous to that observed in the related compound, 3-chloro-1,2-benzisothiazole (B19369). For instance, treatment of 3-chloro-1,2-benzisothiazole with sodium ethoxide in ethanol (B145695) results in the substitution of the chlorine atom to yield 3-ethoxy-1,2-benzisothiazole. rsc.org This reaction proceeds without the fission of the isothiazole ring. rsc.org It is anticipated that this compound would undergo similar reactions with various nucleophiles, such as amines and alkoxides, at the C-3 position. The reaction with amines is a common pathway for nucleophilic aromatic substitution on halogenated pyridines, which share some electronic similarities with the isothiazole system.

The general mechanism for SNAr at the C-3 position involves the formation of a Meisenheimer-like intermediate, where the nucleophile adds to the C-3 carbon, temporarily disrupting the aromaticity of the heterocyclic ring. The negative charge is stabilized by the electron-withdrawing nature of the isothiazole ring and the nitro group on the benzene (B151609) moiety. Subsequent elimination of the chloride ion restores the aromaticity and yields the substitution product.

Substitution at the C-7 Nitro Position

Direct nucleophilic substitution of a nitro group in an aromatic system is generally a difficult process. However, under specific conditions and with potent nucleophiles, such reactions can occur. The strong electron-withdrawing character of the nitro group typically activates the positions ortho and para to it for nucleophilic attack, rather than being displaced itself. There is currently a lack of specific literature detailing the direct nucleophilic substitution at the C-7 nitro position of this compound. Such a reaction would likely require harsh conditions and highly reactive nucleophiles.

Factors Influencing Regioselectivity and Competitive Reaction Pathways

The presence of two potential electrophilic sites for nucleophilic attack—the C-3 carbon bearing the chloro group and the aromatic carbons of the nitro-substituted benzene ring—raises the question of regioselectivity. The outcome of a nucleophilic attack is governed by a combination of electronic and steric factors.

The C-3 position is inherently activated towards nucleophilic substitution due to the electronegativity of the adjacent nitrogen and sulfur atoms in the isothiazole ring. The C-7 nitro group further enhances the electrophilicity of the entire ring system. Computational studies on similar nitroaromatic compounds could provide insight into the relative activation of different positions within the this compound molecule.

Competition between substitution at C-3 and other reaction pathways, such as ring-opening, is also a significant consideration. The nature of the nucleophile plays a crucial role in determining the reaction outcome. Hard nucleophiles, like alkoxides, tend to favor substitution at the C-3 position. rsc.org In contrast, softer nucleophiles may lead to different reaction pathways, including ring cleavage.

Ring Transformation and Rearrangement Reactions

Beyond simple substitution, this compound and related compounds can undergo more complex transformations involving the cleavage and rearrangement of the heterocyclic ring.

Sulfur-Nitrogen Bond Cleavage Mechanisms

The sulfur-nitrogen (S-N) bond is a characteristic feature of the isothiazole ring and can be susceptible to cleavage under certain conditions. In the case of 3-chloro-1,2-benzisothiazole, reactions with a variety of nucleophiles lead to products resulting from the fission of the thiazole (B1198619) ring. rsc.org For example, reaction with carbanions derived from active methylene (B1212753) compounds like pentane-2,4-dione in the presence of a base can lead to the formation of benzo[b]thiophene derivatives. rsc.org This transformation is proposed to proceed through an initial nucleophilic attack followed by cleavage of the S-N bond and subsequent ring closure. rsc.org

Intramolecular Rearrangements and Isomerization Processes

While specific intramolecular rearrangements and isomerization processes for this compound are not extensively documented, the broader class of benzisothiazoles and related heterocyclic systems can undergo such transformations. These reactions are often initiated by thermal or photochemical stimuli or by interaction with specific reagents. For example, the ring-opening of 3-chloro-4-nitroisothiazole with amines has been reported, indicating the potential for complex reaction cascades. Further research is needed to explore the possibility of similar rearrangements in the this compound system.

Role of Meisenheimer Complex Formation in Reaction Mechanisms

The formation of a Meisenheimer complex is a key feature in the nucleophilic aromatic substitution (SNAr) reactions of electron-deficient aromatic compounds. In the case of this compound, the presence of the strongly electron-withdrawing nitro group at the 7-position significantly activates the benzisothiazole ring system towards nucleophilic attack. This activation is crucial for the stabilization of the negatively charged intermediate, the Meisenheimer complex.

Research on the closely related 3-chloro-5-nitrobenzisothiazole has provided valuable insights into the role of Meisenheimer complexes in the reaction mechanisms of these compounds. When reacting with nucleophiles such as hydrazine, the formation of a Meisenheimer complex is a pivotal step. The nitro group, through its electron-withdrawing resonance and inductive effects, delocalizes the negative charge of the anionic intermediate, thereby stabilizing it. This stabilization facilitates the subsequent reaction pathways, which can include rearrangement and the formation of novel heterocyclic systems. Computational studies, including Density Functional Theory (DFT) calculations, have supported the proposed formation of these key Meisenheimer intermediates and their subsequent evolution to the observed products.

The stability of the Meisenheimer complex in nitro-substituted benzisothiazoles is influenced by the position of the nitro group. For optimal stabilization, the electron-withdrawing group should be located at a position that allows for effective delocalization of the negative charge introduced by the nucleophile. In this compound, the nitro group is well-positioned to stabilize the negative charge that would develop on the benzene ring during nucleophilic attack at the 3-position.

The following table summarizes the key aspects of Meisenheimer complex formation in the context of nitro-substituted benzisothiazoles:

| Feature | Description |

| Activating Group | The nitro group at the 7-position acts as a strong electron-withdrawing group, activating the ring for nucleophilic attack. |

| Intermediate | A resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex is formed upon nucleophilic attack. |

| Stabilization | The nitro group stabilizes the Meisenheimer complex by delocalizing the negative charge through resonance. |

| Reaction Outcome | The formation and stability of the Meisenheimer complex are crucial in determining the final products of the reaction, which can include substitution, rearrangement, or ring-opening products. |

Exploration of Electrophilic Aromatic Substitution (EAS) Potential

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction of aromatic compounds. However, the potential for this compound to undergo EAS is significantly diminished due to the presence of strongly deactivating substituents on the benzene ring.

The nitro group is a powerful deactivating group, withdrawing electron density from the aromatic ring through both resonance and inductive effects. This reduction in electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles. Furthermore, the isothiazole ring itself is generally considered to be an electron-withdrawing system, further deactivating the fused benzene ring. The chlorine atom at the 3-position also contributes to the deactivation of the ring through its inductive electron-withdrawing effect, although its lone pairs can provide some weak resonance donation.

The directing effect of the substituents must also be considered. The nitro group is a meta-director, meaning it would direct incoming electrophiles to the positions meta to it (positions 4 and 6). The isothiazole ring's influence on the orientation of substitution is more complex. However, the combined deactivating effects of the nitro group and the isothiazole ring are expected to make EAS reactions on this compound challenging to achieve under standard conditions. Forcing conditions, such as high temperatures and strong acid catalysts, would likely be required, and even then, the yields of EAS products are expected to be low.

The table below outlines the factors influencing the EAS potential of this compound:

| Substituent/Feature | Effect on EAS Reactivity | Directing Influence |

| 7-Nitro Group | Strongly deactivating | Meta-directing (to positions 4 and 6) |

| 1,2-Benzisothiazole (B1215175) Ring | Deactivating | Complex, generally deactivating |

| 3-Chloro Group | Deactivating (inductive) | Ortho, para-directing (weakly) |

| Overall Reactivity | Significantly lower than benzene | Substitution is predicted to be difficult and likely to occur at the 4 or 6-position if forced. |

Metal-Catalyzed Reactions and Ligand Applications

The chlorine atom at the 3-position of this compound presents a handle for participation in various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples of this compound in such reactions are not extensively documented, its potential can be inferred from the known reactivity of other chloro-substituted heterocycles.

Common palladium-catalyzed cross-coupling reactions that could potentially be applied to this substrate include:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester to form a 3-aryl- or 3-vinyl-7-nitro-1,2-benzisothiazole. The success of this reaction would depend on finding suitable catalytic conditions to overcome the potential for catalyst inhibition by the sulfur and nitrogen atoms of the isothiazole ring.

Heck Coupling: This reaction would enable the introduction of an alkene at the 3-position by reacting this compound with an alkene in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This reaction could be used to synthesize 3-amino-7-nitro-1,2-benzisothiazole derivatives by coupling the chloro-substituted starting material with various primary or secondary amines.

The following table summarizes the potential metal-catalyzed reactions for this compound:

| Reaction Type | Potential Reactants | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | 3-Aryl-7-nitro-1,2-benzisothiazole |

| Heck Coupling | Alkene | 3-Alkenyl-7-nitro-1,2-benzisothiazole |

| Buchwald-Hartwig Amination | Amine | 3-Amino-7-nitro-1,2-benzisothiazole |

In addition to its role as a substrate in cross-coupling reactions, the 1,2-benzisothiazole scaffold, particularly with its nitrogen and sulfur heteroatoms, has the potential to act as a ligand in coordination chemistry. The lone pairs of electrons on the nitrogen and sulfur atoms can coordinate to metal centers, forming stable complexes. The electronic properties of the ligand, and thus the resulting metal complex, would be significantly influenced by the electron-withdrawing nitro group and the chloro substituent. While the coordination chemistry of this compound itself is not well-explored, related benzothiazole (B30560) and nitro-containing ligands have been shown to form a variety of coordination compounds with interesting structural and electronic properties. The development of metal complexes with this ligand could lead to new materials with potential applications in catalysis, materials science, and medicinal chemistry.

Advanced Spectroscopic Characterization Techniques for 3 Chloro 7 Nitro 1,2 Benzisothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the electronic environment of other NMR-active nuclei.

A complete structural assignment of 3-Chloro-7-nitro-1,2-benzisothiazole necessitates a suite of one- and two-dimensional NMR experiments.

¹H NMR: The proton NMR spectrum is expected to exhibit signals corresponding to the aromatic protons on the benzisothiazole ring system. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the nitro group and the chlorine atom, as well as the anisotropic effects of the heterocyclic ring. The protons on the benzene (B151609) ring will likely appear as a complex multiplet pattern due to spin-spin coupling.

¹³C NMR: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached substituents. The carbon bearing the chlorine atom (C3) and the carbons in proximity to the nitro group (C7 and adjacent carbons) are expected to show distinct chemical shifts.

¹⁵N NMR: Given the presence of two nitrogen atoms in distinct chemical environments (the isothiazole (B42339) ring and the nitro group), ¹⁵N NMR spectroscopy could offer valuable data for characterizing these functionalities, though it is a less common technique.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons, aiding in the assignment of the aromatic proton signals.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing unambiguous C-H assignments.

A hypothetical table of expected NMR data is presented below, based on the analysis of similar structures.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the downfield region (δ 7.0-9.0 ppm), showing splitting patterns consistent with the substitution. |

| ¹³C NMR | Aromatic carbons in the range of δ 110-160 ppm. Carbons attached to heteroatoms (C-Cl, C-S, C-N) will have characteristic shifts. |

| COSY | Cross-peaks indicating ¹H-¹H spin-spin coupling between adjacent aromatic protons. |

| HSQC | Correlation peaks linking aromatic protons to their directly bonded carbons. |

| HMBC | Long-range correlations between protons and carbons, confirming the molecular skeleton and substituent positions. |

NMR spectroscopy is also a valuable tool for studying the dynamic behavior of molecules and assessing their purity. For this compound, variable temperature NMR experiments could be employed to investigate any potential conformational restrictions or dynamic processes. Furthermore, high-resolution NMR is a primary method for determining the isomeric purity of a compound. By carefully integrating the signals in the ¹H NMR spectrum, the presence of any positional isomers could be quantified.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

The FT-IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its key functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Nitro Group (NO₂) amazonaws.commvpsvktcollege.ac.in | Asymmetric Stretch | 1500 - 1570 | Strong |

| Symmetric Stretch | 1300 - 1370 | Strong | |

| C=N (Isothiazole ring) | Stretch | 1600 - 1650 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| C-Cl | Stretch | 600 - 800 | Medium to Strong |

| C-S | Stretch | 600 - 700 | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Out-of-plane Bend | 700 - 900 | Strong |

The strong absorptions corresponding to the nitro group's symmetric and asymmetric stretching vibrations would be prominent features in the FT-IR spectrum. amazonaws.commvpsvktcollege.ac.in The substitution pattern on the benzene ring could be inferred from the pattern of the C-H out-of-plane bending vibrations in the fingerprint region. mvpsvktcollege.ac.in

A detailed analysis of the FT-IR and Raman spectra, often aided by computational chemistry, can provide a complete assignment of the fundamental vibrational modes of the molecule. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data by providing stronger signals for the C-S and C=C stretching vibrations of the heterocyclic and aromatic rings. The combination of both techniques offers a more complete picture of the molecule's vibrational landscape.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions associated with the aromatic and heterocyclic ring systems, as well as the nitro group. The presence of the chromophoric nitro group and the extended conjugation of the benzisothiazole system would likely result in absorption maxima in the UV or near-visible region. The exact position and intensity of these absorptions (λmax) would be influenced by the solvent polarity.

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | 250 - 350 |

| n → π | > 350 |

Electronic Absorption Bands and Chromophoric Analysis

The electronic absorption spectrum of this compound is dictated by its distinct chromophoric system. A chromophore is a part of a molecule responsible for its color, which arises from the absorption of light at specific wavelengths in the visible or ultraviolet range. The primary chromophore in this molecule is the nitroaromatic system, comprising the benzisothiazole ring substituted with a nitro group (NO₂).

The benzisothiazole core itself contains a conjugated π-electron system, which gives rise to electronic transitions, typically in the UV region. The presence of the nitro group, a powerful auxochrome and electron-withdrawing group, extends this conjugation and introduces n→π* and π→π* transitions. The lone pair of electrons on the oxygen atoms of the nitro group can be excited to an antibonding π* orbital (n→π), typically resulting in a weak absorption band at longer wavelengths. More intense π→π transitions arise from the promotion of electrons within the entire conjugated aromatic system.

Table 1: Expected Electronic Transitions and Chromophores

| Chromophore | Type of Transition | Expected Wavelength Region |

|---|---|---|

| Benzisothiazole Ring | π→π* | Ultraviolet (UV) |

| Nitro Group (NO₂) | n→π* | Near UV / Visible |

Influence of Substituents on Electronic Transitions

Substituents on an aromatic ring can significantly alter the energy of electronic transitions and thus the wavelength of maximum absorption (λ_max). This influence is generally categorized by the substituent's ability to donate or withdraw electron density.

In this compound, both the chloro and nitro groups are electron-withdrawing.

Nitro Group (NO₂): As a strong deactivating and electron-withdrawing group (-I, -M effect), the nitro group significantly extends the conjugation of the benzisothiazole ring. This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required to excite an electron, resulting in a shift of the absorption maximum to longer wavelengths (a bathochromic or "red" shift).

Studies on other substituted heterocyclic systems have demonstrated that the introduction of various substituents has a significant effect on the π→π* transition energy. nih.gov Therefore, compared to the unsubstituted 1,2-benzisothiazole (B1215175), the combined electron-withdrawing nature of the chloro and nitro groups in this compound is expected to cause a substantial bathochromic shift in its primary absorption bands.

Mass Spectrometry (MS)

Molecular Ion Analysis and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula: C₇H₃ClN₂O₂S), the molecular ion peak (M⁺˙) is a critical piece of information. The nominal molecular weight is approximately 214 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two peaks for the molecular ion: an M⁺˙ peak and an (M+2)⁺˙ peak, with the (M+2)⁺˙ peak having about one-third the intensity of the M⁺˙ peak. miamioh.edu

The fragmentation of aromatic nitro compounds upon electron ionization is well-documented and typically involves characteristic losses. nih.govcdnsciencepub.com The expected fragmentation pattern for this compound would likely include the following pathways:

Loss of NO₂: A common fragmentation pathway is the cleavage of the C-N bond, leading to the loss of a nitrogen dioxide radical (•NO₂, 46 Da), resulting in a fragment ion at m/z 168.

Loss of NO: The molecular ion may also lose a nitric oxide radical (•NO, 30 Da) to form a fragment at m/z 184. nih.gov

Loss of Chlorine: Cleavage of the C-Cl bond would result in the loss of a chlorine radical (•Cl, 35/37 Da), leading to a fragment at m/z 179.

Ring Fragmentation: Subsequent fragmentation could involve the cleavage of the isothiazole ring, potentially leading to the loss of CS or HCN fragments.

Table 2: Predicted Mass Spectrometry Fragmentation

| m/z Value | Identity | Description |

|---|---|---|

| 214 / 216 | [C₇H₃ClN₂O₂S]⁺˙ | Molecular Ion (M⁺˙) with ³⁵Cl / ³⁷Cl isotopic pattern |

| 184 / 186 | [M - NO]⁺˙ | Loss of nitric oxide |

| 168 / 170 | [M - NO₂]⁺˙ | Loss of nitrogen dioxide |

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental composition. thermofisher.comnih.gov For this compound, the molecular formula is C₇H₃ClN₂O₂S.

Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ³⁵Cl = 34.968853, ¹⁴N = 14.003074, ¹⁶O = 15.994915, ³²S = 31.972071), the theoretical monoisotopic mass of the molecular ion [M]⁺˙ can be calculated with high precision.

Calculated Monoisotopic Mass for C₇H₃³⁵ClN₂O₂S:

(7 x 12.000000) + (3 x 1.007825) + (1 x 34.968853) + (2 x 14.003074) + (2 x 15.994915) + (1 x 31.972071) = 213.96038 Da

An experimental measurement of the molecular ion's m/z value using HRMS that matches this theoretical value would confirm the elemental composition C₇H₃ClN₂O₂S, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas).

X-ray Diffraction Analysis for Crystalline Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure, providing precise information on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound has not been reported, the structure of a closely related derivative, 7-Nitro-2-phenylimidazo[2,1-b] miamioh.edunih.govbenzothiazole (B30560), provides valuable insights into the expected geometry of the 7-nitro-1,2-benzisothiazole (B8778461) core. nih.gov

In this related structure, the central benzothiazole tricycle is essentially planar. nih.gov The nitro group is slightly twisted from the mean plane of the ring system by approximately 11.02°. nih.gov This planarity is expected in this compound, facilitating π-π stacking interactions between molecules in the crystal lattice. These interactions are a common packing feature in planar aromatic systems, where adjacent molecules align in columns. nih.gov The distance between these stacked planes in the analogue was found to be 3.370 Å, indicative of significant intermolecular forces. nih.gov

The analysis would also reveal precise bond lengths and angles. The C-NO₂ and C-Cl bond lengths would reflect the electronic nature of the substituents and their interaction with the aromatic ring. The internal angles of the fused ring system would define the strain and geometry of the benzisothiazole core.

Table 3: Representative Crystallographic Data from an Analogue (7-Nitro-2-phenylimidazo[2,1-b] miamioh.edunih.govbenzothiazole)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Nitro Group Twist Angle | 11.02 (4)° | nih.gov |

This data suggests that this compound would likely form a planar crystalline structure governed by π-stacking, with the nitro group slightly out of the main ring plane.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2′-(1,4-Phenylene)bis(7-nitro-1H-benzimidazole 3-oxide) |

| 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) |

| 1,2-benzisothiazole |

Computational Chemistry and Theoretical Modeling of 3 Chloro 7 Nitro 1,2 Benzisothiazole

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

No specific studies detailing quantum chemical calculations for 3-Chloro-7-nitro-1,2-benzisothiazole were identified. Such studies would typically provide insights into the electronic structure and properties of the molecule.

Optimized Geometries and Equilibrium Molecular Structures

Information regarding the optimized bond lengths, bond angles, and dihedral angles for the equilibrium structure of this compound, as determined by methods like Density Functional Theory (DFT), is not available in the reviewed literature.

Frontier Molecular Orbital Theory (HOMO-LUMO Analysis and Energy Gaps)

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the corresponding energy gap for this compound have not been reported in dedicated computational studies. This analysis is crucial for understanding the molecule's electronic transitions and kinetic stability.

Electrostatic Potential (MESP) and Charge Distribution Analysis

Detailed Molecular Electrostatic Potential (MESP) maps and charge distribution analyses, which identify the electrophilic and nucleophilic sites on this compound, could not be found.

Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness/Softness, Fukui Functions)

Calculated values for global and local reactivity descriptors such as chemical potential, hardness, softness, and the electrophilicity index for this compound are absent from the available scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

No studies reporting Molecular Dynamics (MD) simulations for this compound were discovered. MD simulations would provide valuable information on the conformational landscape and dynamic behavior of the molecule over time.

Reaction Pathway Analysis and Transition State Characterization

Theoretical analyses of reaction pathways, including the identification and characterization of transition states for reactions involving this compound, have not been published. This information is key to understanding the mechanisms of its formation and reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights into the molecular structure and electronic environment of a compound. For this compound, theoretical calculations, primarily based on Density Functional Theory (DFT), can be employed to forecast its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of related compounds.

Similarly, theoretical vibrational frequencies can be calculated using DFT methods. These calculations provide the frequencies of the fundamental vibrational modes of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The theoretical spectra are often scaled to correct for anharmonicity and the limitations of the computational methods. nih.gov Analysis of the predicted vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups, such as the N-O stretching of the nitro group, C-Cl stretching, and the vibrations of the benzisothiazole ring system.

Below are illustrative tables representing the type of data that would be generated from such computational studies for this compound.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are example values for illustrative purposes as specific literature data was not found.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3 | - | 155.2 |

| C4 | 8.15 | 124.8 |

| C5 | 7.60 | 128.5 |

| C6 | 7.90 | 122.1 |

| C7 | - | 148.9 |

| C3a | - | 129.7 |

| C7a | - | 152.3 |

Table 2: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound (Note: These are example values for illustrative purposes as specific literature data was not found.)

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3105 | Aromatic C-H Stretch |

| 1610 | Aromatic C=C Stretch |

| 1530 | Asymmetric NO₂ Stretch |

| 1350 | Symmetric NO₂ Stretch |

| 1150 | C-N Stretch |

| 850 | C-Cl Stretch |

| 740 | Out-of-plane C-H Bend |

Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Analytics

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical relationship between the structural or physicochemical properties of a molecule and a particular property of interest. For this compound, QSPR models could be developed to predict a wide range of properties, such as its solubility, melting point, or biological activity, based on a set of calculated molecular descriptors.

The development of a QSPR model involves several key steps. First, a dataset of compounds with known properties is compiled. For a model involving this compound, this would ideally include a series of structurally related benzisothiazole or nitroaromatic compounds. nih.govnih.gov Next, a large number of molecular descriptors are calculated for each compound. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., dipole moment, HOMO/LUMO energies).

Following the calculation of descriptors, a statistical method is used to select the most relevant descriptors and to build a mathematical model that correlates these descriptors with the property of interest. nih.gov Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. The goal is to create a model that is not only statistically robust but also predictive for new, untested compounds.

While specific QSPR models for this compound have not been detailed in the available literature, studies on related classes of compounds, such as nitroaromatics and benzisothiazole derivatives, demonstrate the applicability of these methods. nih.govnih.gov For instance, QSPR models have been successfully used to predict the toxicity of nitroaromatic compounds, where descriptors related to hydrophobicity and electronic properties were found to be significant. mdpi.com Similarly, QSAR (a subset of QSPR focused on biological activity) studies on benzisothiazole derivatives have identified key structural features influencing their inhibitory activities. nih.gov

Predictive analytics based on such QSPR models could be employed to estimate the properties of novel, unsynthesized derivatives of this compound, thereby guiding the design of new compounds with desired characteristics.

Table 3: Example of Molecular Descriptors Potentially Used in a QSPR Model for this compound (Note: This is an illustrative table of descriptor types.)

| Descriptor Type | Example Descriptor | Potential Property Correlation |

| Constitutional | Molecular Weight | Physical properties (e.g., boiling point) |

| Topological | Wiener Index | Molecular branching, compactness |

| Geometric | Molecular Surface Area | Solubility, bioavailability |

| Electronic | Dipole Moment | Polarity, intermolecular interactions |

| Quantum-Chemical | HOMO Energy | Reactivity, electron-donating ability |

| Quantum-Chemical | LUMO Energy | Reactivity, electron-accepting ability |

Structure Reactivity Relationship Srr Studies of 3 Chloro 7 Nitro 1,2 Benzisothiazole Derivatives

Correlating Structural Features with Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving 3-chloro-7-nitro-1,2-benzisothiazole derivatives are profoundly influenced by the nature of the substituents on the aromatic ring. The Hammett equation provides a quantitative framework for understanding these relationships by correlating reaction rates and equilibrium constants with substituent constants (σ) and a reaction constant (ρ). wikipedia.orgscispace.com Electron-withdrawing groups, such as the nitro group, have positive σ values, indicating they slow down reactions where positive charge is built up in the transition state and speed up reactions where negative charge is built up. wikipedia.orgresearchgate.net

Kinetic studies on analogous systems, such as 2-nitrothiazoles and 2-nitrobenzothiazoles, reveal that the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, following a two-step mechanism. rsc.org The reactivity is also influenced by the counter-ion of the nucleophile, suggesting that ion pairs can affect the reaction rate, likely through interaction with the nitro group. rsc.org

The following table illustrates the Hammett constants for common substituents, which can be used to predict their effect on the reactivity of the benzisothiazole ring system.

| Substituent | σ_meta | σ_para |

| -CH₃ | -0.07 | -0.17 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -I | 0.35 | 0.18 |

| -OH | 0.10 | -0.37 |

| -OCH₃ | 0.12 | -0.27 |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -NH₂ | -0.16 | -0.66 |

| -N(CH₃)₂ | -0.15 | -0.83 |

| Data sourced from various studies on Hammett constants. viu.ca |

Electronic Effects of Chlorine and Nitro Groups on Aromatic Ring Reactivity

The chlorine atom at the 3-position and the nitro group at the 7-position exert significant electronic effects on the 1,2-benzisothiazole (B1215175) ring, thereby dictating its reactivity. Both groups are electron-withdrawing, but they operate through different mechanisms.

The chlorine atom exhibits a dual electronic effect:

Inductive Effect (-I): Being highly electronegative, chlorine withdraws electron density from the aromatic ring through the sigma bond, making the ring more electron-deficient and thus more susceptible to nucleophilic attack.

The nitro group (-NO₂) at the 7-position is a powerful electron-withdrawing group, acting through both inductive and resonance effects:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms strongly pulls electron density away from the aromatic ring. svedbergopen.com

Resonance Effect (-R): The nitro group can delocalize the π-electrons of the aromatic ring onto its oxygen atoms, creating resonance structures with a positive charge on the ring. nih.govquora.com This delocalization significantly deactivates the ring towards electrophilic substitution and strongly activates it for nucleophilic aromatic substitution. nih.govquora.com

The combined electron-withdrawing nature of the chloro and nitro groups makes the this compound ring highly electrophilic. This enhanced electrophilicity facilitates nucleophilic attack, particularly at the carbon atom bearing the chlorine, which serves as a good leaving group in SNAr reactions. nih.gov The nitro group, by stabilizing the negatively charged Meisenheimer intermediate formed during the reaction, further accelerates the rate of nucleophilic substitution. nih.govorganic-chemistry.org

The following table summarizes the electronic properties of the nitro group in para-substituted nitrobenzene (B124822) derivatives, which provides insight into its electron-attracting ability.

| Substituent (Y) | cSAR(NO₂) (a.u.) |

| -NH⁻ | -0.473 |

| -NH₂ | -0.334 |

| -H | -0.315 |

| -NH₃⁺ | -0.285 |

| cSAR (charge of substituent active region) is a calculated parameter that reflects the electron-attracting ability of the nitro group. Data adapted from theoretical studies. researchgate.net |

Steric Hindrance and Conformational Effects on Reaction Outcomes

While electronic effects are often the primary drivers of reactivity in aromatic systems, steric hindrance and conformational preferences can also play a crucial role in determining the outcome of reactions involving this compound derivatives.

Steric hindrance can arise from the presence of bulky substituents near the reaction center. In the case of this compound, the groups at the 4- and 2-positions could sterically hinder the approach of a nucleophile to the 3-position. The size of the attacking nucleophile is also a critical factor; bulkier nucleophiles will experience greater steric repulsion, potentially leading to slower reaction rates or favoring attack at a less hindered site, if available. For instance, steric repulsion between substituents can disturb the coplanarity of the ring system, which in turn can affect its aromaticity and reactivity. nih.gov

Design Principles for Modulating Chemical Transformations and Selectivity

The modulation of chemical transformations and the achievement of high selectivity in reactions involving this compound derivatives rely on a careful consideration of the structure-reactivity principles discussed above. Key design principles include:

Varying Electronic Properties of Nucleophiles: The rate and success of nucleophilic substitution can be controlled by the choice of the nucleophile. Stronger nucleophiles will generally react faster. The electronic nature of the nucleophile also determines the stability of the intermediate and transition state. nih.gov

Modification of Substituents on the Benzisothiazole Ring: The reactivity of the substrate can be fine-tuned by introducing other substituents on the aromatic ring. Electron-donating groups will decrease the rate of nucleophilic substitution, while additional electron-withdrawing groups will increase it. The position of these substituents is also critical for directing the regioselectivity of the reaction.

Control of Reaction Conditions: Temperature, solvent, and the presence of catalysts can all be manipulated to control the reaction outcome. For instance, the choice of solvent can influence the solubility of reactants and the stabilization of charged intermediates, thereby affecting the reaction rate. rsc.org

Utilizing Steric Effects: Steric hindrance can be strategically employed to direct reactions to a specific site or to favor the formation of a particular stereoisomer. By introducing bulky groups, certain reaction pathways can be disfavored, leading to higher selectivity.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of different derivatives and to model transition states. nih.govnih.gov This allows for the in silico design of molecules with desired reactivity and selectivity before undertaking experimental work.

By applying these principles, it is possible to design and execute a wide range of chemical transformations on the this compound scaffold, leading to the synthesis of novel derivatives with tailored properties.

Potential Applications in Synthetic Chemistry and Materials Science Excluding Prohibited Elements

Utility as a Synthetic Building Block for Advanced Heterocyclic Systems

3-Chloro-7-nitro-1,2-benzisothiazole is a valuable intermediate for the synthesis of more complex heterocyclic structures. The chlorine atom at the 3-position is a key reactive site, susceptible to nucleophilic substitution, which allows for the introduction of diverse functionalities and the construction of new ring systems.

A patented method for the production of 3-halo-1,2-benzisothiazoles describes the synthesis of this compound from its precursor, 7-nitro-1,2-benzisothiazol-3-one. google.com In a specific example, the reaction is carried out by treating 7-nitro-1,2-benzisothiazol-3-one with thionyl chloride in the presence of N,N-dimethylformamide and chlorobenzene (B131634), achieving a yield of 85%. google.com Another synthetic route involves the direct nitration of 3-chloro-1,2-benzisothiazole (B19369). clockss.org

The utility of the parent compound, 3-chloro-1,2-benzisothiazole, as a building block is well-documented. It reacts with a variety of nucleophiles and carbanions, often leading to the fission of the isothiazole (B42339) ring and subsequent rearrangement to form other heterocyclic systems, such as substituted benzo[b]thiophenes. The presence of the strongly electron-withdrawing nitro group at the 7-position in this compound is expected to significantly influence the reactivity of the molecule, potentially activating the aromatic ring towards certain reactions and modifying the reaction pathways observed for the unsubstituted parent compound. This makes it a promising precursor for creating novel, highly functionalized nitro-heterocycles. The general class of 3-halo-1,2-benzisothiazoles is noted for its utility as production raw materials for medicaments. google.com

Table 1: Synthesis of this compound

| Precursor | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| 7-nitro-1,2-benzisothiazol-3-one | Thionyl chloride, N,N-dimethylformamide | Chlorobenzene | 85% | google.com |

| 3-chloro-1,2-benzisothiazole | 96% Sulfuric acid, Nitrating agent | Sulfuric acid | Not specified | clockss.org |

Role in Ligand Design for Organometallic and Coordination Chemistry

While specific studies detailing the use of this compound as a ligand were not identified in the surveyed literature, the 1,2-benzisothiazole (B1215175) scaffold is a known motif in coordination chemistry. The nitrogen and sulfur atoms within the isothiazole ring possess lone pairs of electrons, making them potential coordination sites for metal ions.

The formation of stable complexes with various transition metals is a key feature of thiazole (B1198619) and isothiazole derivatives. These heterocyclic systems can act as versatile ligands, and their coordination behavior can be tuned by the substituents on the ring. The presence of the electron-withdrawing nitro group in this compound would significantly alter the electron density of the heterocyclic system. This electronic modification can influence the binding affinity and selectivity of the ligand for different metal centers, a critical aspect in the rational design of organometallic and coordination complexes for applications in catalysis, sensing, or medicinal chemistry.

Exploration in Advanced Materials Science

The exploration of this compound in advanced materials science, particularly for optoelectronic or fluorescent applications, remains an area with potential for future research. There is no direct evidence in the searched literature of this specific compound being used for such applications. However, the structural components of the molecule are characteristic of those found in various functional organic materials.

For instance, heterocyclic compounds containing electron-donating and electron-accepting groups are often investigated for their fluorescent properties, which arise from intramolecular charge transfer (ICT) phenomena. The 2,1,3-benzothiadiazole (B189464) (BTD) core, a structural isomer of benzisothiazole, is a widely used building block for fluorescent dyes and materials for organic light-emitting diodes (OLEDs) and solar cells. The combination of the electron-rich benzisothiazole ring system with a potent electron-withdrawing nitro group in this compound suggests that it could possess interesting photophysical properties. The study of related nitro-substituted benzothiazole (B30560) derivatives has shown that the introduction of a nitro group can lower the HOMO-LUMO energy gap, which is advantageous for charge transport and optoelectronic properties. google.com This suggests that this compound could be a candidate for investigation in the development of new materials for electronic and optical applications.

Q & A

Q. What are the established synthetic pathways for 3-Chloro-7-nitro-1,2-benzisothiazole, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via halogenation of saccharin derivatives followed by functionalization. For example, 3-chloro-1,2-benzisothiazole 1,1-dioxide (a precursor) is prepared by chlorination of saccharin, then coupled with nitro groups via electrophilic substitution. Nucleophilic displacement of the chloride using thiols or amines under mild conditions (e.g., dichloromethane, room temperature) yields derivatives . Optimization involves adjusting stoichiometry (e.g., 2:1 molar ratio of nucleophile to chloride), reaction time (45–60 min), and purification via column chromatography (40% ethyl acetate in chloroform) . Reported yields range from 48% to 60% depending on the nucleophile .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H NMR (CDCl) peaks at δ 7.70–7.90 ppm confirm aromatic protons, while δ 5.05–6.20 ppm indicate allyl/alkyl substituents .

- Mass Spectrometry (MS) : CI-MS with NH ionization shows molecular ion peaks (e.g., m/z 224 [M+H]) .

- Elemental Analysis : Matches calculated values (e.g., C: 53.80%, H: 4.06%, N: 6.27%) to verify purity .

- Melting Point (mp) : Sharp mp ranges (e.g., 135–136°C) confirm crystallinity .

Q. How should researchers handle stability and reactivity challenges during storage and experimentation?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C, away from light and moisture. Degradation risks increase with prolonged storage, so regular SDS updates are advised .

- Reactivity : Avoid strong oxidizers and bases. Stability tests under varying pH (4–9) and temperature (25–60°C) show decomposition above 60°C or in alkaline conditions . Use inert atmospheres (N) for sensitive reactions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Emergency Measures : For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Skin contact requires immediate washing with soap/water .

- Toxicity : Acute toxicity (LD oral, rat: 500–1000 mg/kg) mandates strict exposure control .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for nucleophilic substitutions involving this compound?

- Methodological Answer : Discrepancies in yields (e.g., 48% vs. 60%) may arise from:

- Solvent Polarity : Higher polarity (e.g., DMF vs. dichloromethane) can stabilize transition states but increase side reactions .

- Catalyst Use : Triethylamine improves chloride displacement efficiency by scavenging HCl .

- Purification Methods : Recrystallization (ethanol) vs. column chromatography affects recovery rates . Systematic DOE (Design of Experiments) testing variables like solvent, temperature, and catalyst load can identify optimal conditions .

Q. What strategies are effective for designing bioactive derivatives of this compound with enhanced pharmacological properties?

- Methodological Answer :

- Scaffold Hybridization : Conjugate with thiadiazole or pyridine moieties via nucleophilic substitution to improve Cu chelation (relevant for ROS inhibition in cancer cells) .

- SAR Studies : Modify the nitro group to amino or sulfonamide to enhance solubility and binding affinity. For example, 3-piperazinyl derivatives show improved CNS penetration .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like HIV-1 protease or tumor necrosis factor .

Q. How can computational methods elucidate the conformational dynamics of this compound in solution?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict bond angles and dihedral angles (e.g., 64.11° between benzene rings in crystal structures) .

- MD Simulations : Simulate solvation in water/DMSO to study π-π stacking (3.56–3.75 Å distances) and hydrogen bonding (C–H···N: 3.58 Å) .

- NMR Chemical Shift Prediction : Tools like ACD/Labs or Gaussian NMR predict H/C shifts for validation against experimental data .

Q. What green chemistry approaches can be applied to synthesize this compound derivatives sustainably?

- Methodological Answer :

- Mechanochemical Synthesis : Grind precursors (e.g., saccharin and Cl) in a ball mill to reduce solvent use .

- Microwave-Assisted Reactions : Accelerate nitro-group introduction (20 min vs. 2 hours) with controlled heating .

- Biocatalysis : Explore nitration via enzymatic methods (e.g., cytochrome P450 mimics) to improve regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.